molecular formula C11H11N5S B1226978 5-Amino-1-formylisoquinoline thiosemicarbazone CAS No. 20335-57-3

5-Amino-1-formylisoquinoline thiosemicarbazone

Cat. No. B1226978
CAS RN: 20335-57-3
M. Wt: 245.31 g/mol
InChI Key: MLTULNASULCZLR-UHFFFAOYSA-N
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Description

5-Amino-1-formylisoquinoline thiosemicarbazone is a chemical compound with the CAS Registry Number 20335-57-3 . It is a member of the α-(N)-heterocyclic carboxaldehyde thiosemicarbazone class . This class of compounds has been studied for their potential as antineoplastic agents .


Synthesis Analysis

The synthesis of thiosemicarbazone derivatives, including 5-Amino-1-formylisoquinoline thiosemicarbazone, involves various processes. These processes can vary depending on the aldehydes and ketones used, the substituents attached to the carbonyl moiety, and the metal and its oxidation state . The synthesis process also depends on the geometries, counter ions, presence of a solvent or additional molecules in the structures, and substituents on the S or N (4)-atoms .


Molecular Structure Analysis

Thiosemicarbazone complexes, including 5-Amino-1-formylisoquinoline thiosemicarbazone, possess structural diversity and variable bonding patterns . The ability of the transition metals to acquire different geometries like octahedral, square planar, and tetrahedral in different coordination environments has encouraged researchers to explore the coordination chemistry of thiosemicarbazone complexes .


Chemical Reactions Analysis

The chemical reactions involving 5-Amino-1-formylisoquinoline thiosemicarbazone are complex and involve various factors. For instance, the acetylation of the 5-amino group of the model substrate 5-amino-1,4-dimethylisoquinoline was found to be lower than that of 5-amino-1-methylisoquinoline when incubated with acetyl-coenzyme A and rat liver homogenate . This suggests that the presence of the 4-methyl function offers steric hindrance to enzymatic substitution of the adjacent 5-amino group .

Scientific Research Applications

Antineoplastic Activity and Enzyme Inhibition

5-Amino-1-formylisoquinoline thiosemicarbazone has been extensively studied for its potential in cancer therapy. It is among the most potent known inhibitors of ribonucleoside diphosphate reductase, a major target for the expression of antineoplastic activity. This enzyme is crucial for DNA synthesis, and its inhibition by compounds like 5-Amino-1-formylisoquinoline thiosemicarbazone plays a significant role in cancer treatment. The compound's potency at the enzymatic level is consistent with its antineoplastic activity against various neoplasms such as Sarcoma 180, Leukemia L1210, Leukemia P388, and the B16 melanoma (Agrawal et al., 1977).

Inhibitors of DNA Biosynthesis

The γ-(N)-heterocyclic carboxaldehyde thiosemicarbazones, including 5-Amino-1-formylisoquinoline thiosemicarbazone, are known to be potent inhibitors of DNA biosynthesis. Their primary site of action is at the level of the enzyme ribonucleotide reductase. Kinetic studies have demonstrated that the active inhibitory form of these compounds is an iron chelate, which consists of two molecules of the drug per atom of iron (Sartorelli, 1979).

Iron Chelate Formation and Impact on Ribonucleotide Reductase

The iron chelate of 1-formylisoquinoline thiosemicarbazone, closely related to 5-Amino-1-formylisoquinoline thiosemicarbazone, is one of the most potent inhibitors for mammalian ribonucleotide reductase. This inhibition targets the tyrosine free radical of the enzyme's M2 subunit, requiring oxygen for the reaction. The removal of the drug allows for the regeneration of the tyrosine radical and the ribonucleotide reductase activity (Thelander & Gräslund, 1983).

Synthesis, Characterization, and Antitumor Activity

Iron(II) and iron(III) complexes with 5-Amino-1-formylisoquinoline thiosemicarbazone have been synthesized and characterized. These complexes show significant antitumor activity against the P 388 lymphocytic leukemia test system in mice, demonstrating the compound's potential in cancer treatment (Mohan et al., 1988).

Future Directions

The future directions for research on 5-Amino-1-formylisoquinoline thiosemicarbazone and similar compounds involve further exploration of their antineoplastic activity and their potential for clinical trials . Additionally, more research is needed to fully understand their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties .

properties

IUPAC Name

[(5-aminoisoquinolin-1-yl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c12-9-3-1-2-8-7(9)4-5-14-10(8)6-15-16-11(13)17/h1-6H,12H2,(H3,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTULNASULCZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=NNC(=S)N)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942488
Record name 2-[(5-Aminoisoquinolin-1-yl)methylidene]hydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-formylisoquinoline thiosemicarbazone

CAS RN

20335-57-3
Record name 5-Amino-1-formylisoquinoline thiosemicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020335573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(5-Aminoisoquinolin-1-yl)methylidene]hydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
KC Agrawal, PD Mooney… - Journal of Medicinal …, 1976 - ACS Publications
… thiosemicarbazone, was only minimally susceptible to enzymatic acetylation of the 5-NH-2 group, a reaction which might convert 5-amino- 1-formylisoquinoline thiosemicarbazone in …
Number of citations: 61 pubs.acs.org
M Mohan, P Sharma, NK Jha - Inorganica chimica acta, 1985 - Elsevier
The metal(II) complexes [M(4-Me-5-NH 2 -1-iqtsc- H)Cl 2 ] (M = Co(II), Ni(II) or Cu(II) and 4-Me-5- NH 2 -1-iqtsc-H = 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone), [Zn(4-Me…
Number of citations: 34 www.sciencedirect.com
DL Venton, CK Chan, C Passo, FM Racine… - Biochemical and …, 1977 - Elsevier
Inhibition of urchin polymerases by the metal ions Fe +2 and Cu +2 is modulated by exogenous ligands and the resultant inhibition is further a function of the polymerase class. The …
Number of citations: 5 www.sciencedirect.com
KC Agrawal, JB Schenkman, H Denk, PD Mooney… - Cancer Research, 1977 - AACR
4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1) was studied to determine its potential for clinical trial as a second-generation antineoplastic agent of the α-(N)-…
Number of citations: 31 aacrjournals.org
MT Williams, L Simonet, AH Cory, JG Cory - Cancer research, 1988 - AACR
Studies were carried out to determine the effects of preincubation of 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ) with hepatic microsomes on the ability of MAIQ to …
Number of citations: 3 aacrjournals.org
TR Crenshaw, JG Cory - International journal of …, 1999 - spandidos-publications.com
An L1210 cell line (MQ-580) selected for resistance to the ribonucleotide reductase inhibitor, 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ), had been previously …
Number of citations: 1 www.spandidos-publications.com
TR Crenshaw, JG Cory - Advances in Enzyme Regulation, 2002 - Elsevier
… Unexpectedly, we found that the hydroxyurea-resistant (HuR) cells were cross-resistant to 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ), a potent inhibitor of RR (…
Number of citations: 8 www.sciencedirect.com
MM Mahayni - 1977 - uh-ir.tdl.org
… Hence, one of the most active chelators in clinical trial, 5-amino-1-formylisoquinoline thiosemicarbazone was modified by attaching at position five one of the essential amino acids as a …
Number of citations: 0 uh-ir.tdl.org
AH Cory, A Sato, DP Thompson… - … Preclinical and Clinical …, 1996 - ingentaconnect.com
Mouse leukemia L1210 cells were generated for resistance to 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ), a potent inhibitor of ribonucleotide reductase that is …
Number of citations: 12 www.ingentaconnect.com
M Mohan, M Kumar, A Kumar, PH Madhuranath… - Journal of inorganic …, 1988 - Elsevier
… Complexes of iron(H) and iron(III) with 1-formylisoquinoline thiosemicarbazone (I-iqtsc-H), 4-methyl-5 amino-1-formylisoquinoline thiosemicarbazone (4-Me-S-NHz-l-iqtsc-H) and 4-(m-…
Number of citations: 17 www.sciencedirect.com

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